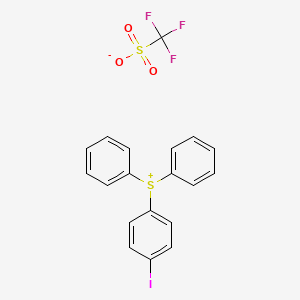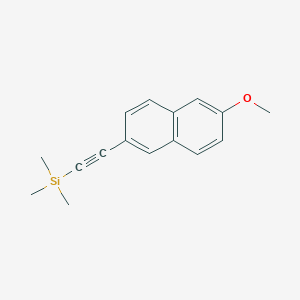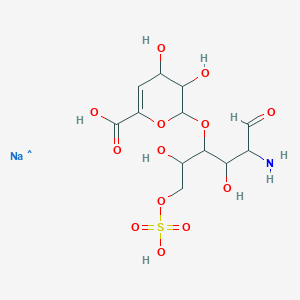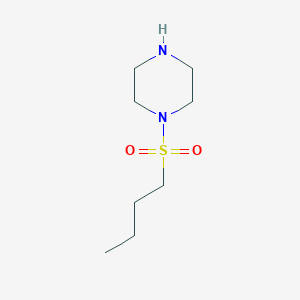
1-(Butylsulfonyl)piperazine
Overview
Description
1-(Butylsulfonyl)piperazine is an organic compound with the molecular formula C₈H₁₈N₂O₂S. It features a piperazine ring substituted with a butylsulfonyl group. This compound is part of the broader class of piperazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1-(Butylsulfonyl)piperazine is a derivative of piperazine, which is known to have a broad range of pharmacological properties . The primary target of piperazine derivatives is the GABA receptor, where they act as agonists . In the case of this compound, it has been found to inhibit the essential flavoenzyme DprE1 in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of the cell wall precursor decaprenyl phosphoarabinose (DPA), which is crucial for the survival of the bacteria .
Mode of Action
This compound interacts with its target DprE1 by forming a covalent adduct with the active-site cysteine residue (C387) of DprE1 . This interaction inhibits the function of DprE1, thereby blocking the synthesis of DPA and leading to the lysis of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the biochemical pathway involved in the synthesis of the mycobacterial cell wall. DprE1, along with its counterpart DprE2, catalyzes the epimerization of decaprenyl phosphoryl-β-d-ribose (DPR) to DPA . By inhibiting DprE1, this compound prevents the formation of DPA, thereby disrupting the integrity of the bacterial cell wall .
Pharmacokinetics
Piperazine has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, and an elimination half-life of about 2.5 hours .
Result of Action
The result of the action of this compound is the lysis of Mycobacterium tuberculosis due to the disruption of the cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effect.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and efficacy . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Butylsulfonyl)piperazine are not well-studied. Piperazine derivatives are known to interact with various enzymes and proteins. The nature of these interactions often depends on the specific functional groups attached to the piperazine ring
Cellular Effects
Some piperazine derivatives have shown potential anticancer properties by inducing apoptosis in cancer cells
Molecular Mechanism
Piperazine derivatives can act through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Piperazine compounds are generally well-tolerated in animals. In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the reactants used.
Scientific Research Applications
1-(Butylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressants.
1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazines in research.
Uniqueness: 1-(Butylsulfonyl)piperazine is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where enhanced binding affinity and specificity are required .
Properties
IUPAC Name |
1-butylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWABFFIFVLMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588107 | |
| Record name | 1-(Butane-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926206-14-6 | |
| Record name | 1-(Butane-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


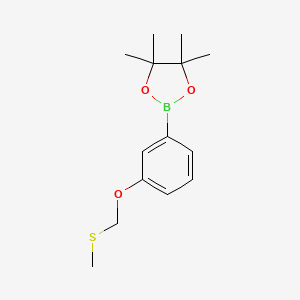
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)
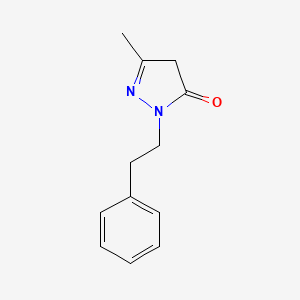
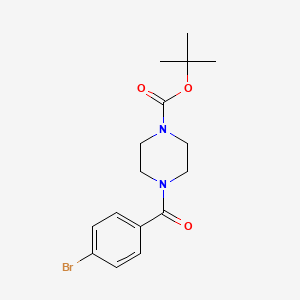
![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)
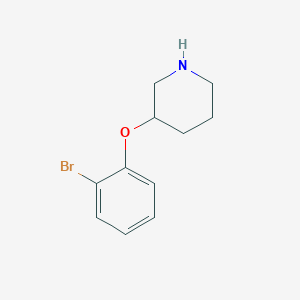
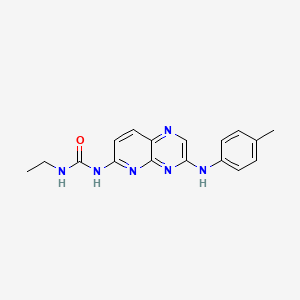
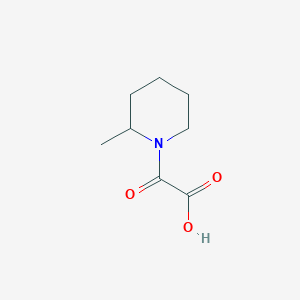
rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)
